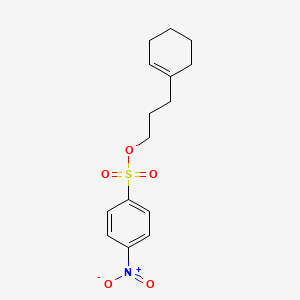
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural products and synthetic drugs . This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, with methyl and phenyl substituents at specific positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide typically involves the reaction of thioamides with α-haloketones. The reaction conditions often include refluxing in ethanol or other suitable solvents . The process can be summarized as follows:
- Thioamide reacts with α-haloketone.
- The mixture is refluxed in ethanol.
- The product is isolated and purified.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
科学的研究の応用
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
作用機序
The mechanism of action of 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its diverse biological effects.
類似化合物との比較
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Comparison: 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide is unique due to its specific substituents and the resulting biological activities. While similar compounds like sulfathiazole and ritonavir have well-established uses, this compound is still being explored for its full potential in various fields .
特性
CAS番号 |
56738-75-1 |
|---|---|
分子式 |
C11H12INS |
分子量 |
317.19 g/mol |
IUPAC名 |
2,3-dimethyl-5-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H12NS.HI/c1-9-12(2)8-11(13-9)10-6-4-3-5-7-10;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChIキー |
PUABMWRGCLCXLN-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C=C(S1)C2=CC=CC=C2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


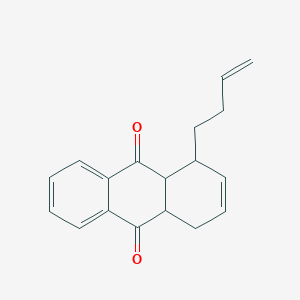
![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
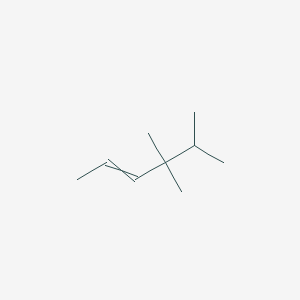
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
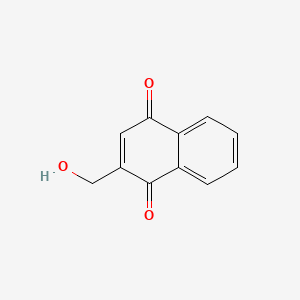
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

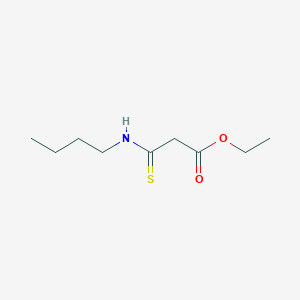
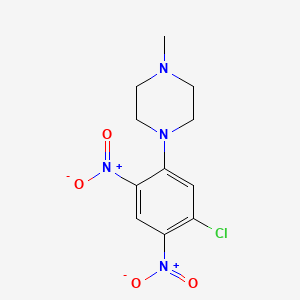
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
